An In-depth Technical Guide to 1,3,3-Trimethylpiperazine-2,5-dione and Its Core Scaffold
An In-depth Technical Guide to 1,3,3-Trimethylpiperazine-2,5-dione and Its Core Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the fundamental properties of 1,3,3-trimethylpiperazine-2,5-dione, a substituted cyclic dipeptide. Due to the limited direct literature on this specific molecule, this document establishes a thorough understanding of the core piperazine-2,5-dione scaffold. This foundation allows for informed predictions regarding the synthesis, properties, and potential biological activities of its trimethylated derivative.
Introduction to the Piperazine-2,5-dione Scaffold
The piperazine-2,5-dione ring system, also known as a diketopiperazine (DKP), is a privileged scaffold in medicinal chemistry.[1] These six-membered heterocyclic compounds are the simplest form of cyclic dipeptides and are found in a wide array of natural products.[2] Their rigid, planar structure provides a constrained conformational framework, which is advantageous for designing molecules with specific biological targets.[3] The piperazine-2,5-dione core can be substituted at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.
The core structure's prevalence in nature and its synthetic tractability have made it a focal point in the development of novel therapeutics with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][4][5]
Physicochemical Properties of Substituted Piperazine-2,5-diones
The physicochemical properties of piperazine-2,5-dione derivatives are heavily influenced by the nature and position of their substituents.
Solubility
Unsubstituted piperazine-2,5-dione exhibits a moderate solubility in water (142 g/L). However, many non-protected derivatives, particularly those with bulky, nonpolar side chains, suffer from poor solubility, which can hinder their bioavailability and therapeutic development.[6][7] Introducing protecting groups or modifying substituents can significantly impact solubility. For instance, N-alkylation, such as the introduction of a methyl group, can increase lipophilicity.[7]
Melting Point
The melting point of piperazine-2,5-diones is generally high due to the planar structure and intermolecular hydrogen bonding between the amide groups. The parent compound, piperazine-2,5-dione, has a melting point exceeding 300 °C.[8] Substitution on the ring can alter the crystal lattice and hydrogen bonding patterns, leading to variations in melting points. For example, 1,4-di(p-tolyl)piperazine-2,5-dione has a melting point of 233–235 °C.
Spectroscopic Properties
The characterization of piperazine-2,5-diones relies heavily on standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the protons on the ring carbons typically appear as singlets in the range of 3.8-4.1 ppm for the unsubstituted core in DMSO-d₆. The amide protons (NH) resonate as broad singlets between 8.0 and 8.5 ppm.[3] In ¹³C NMR, the carbonyl carbons show a characteristic signal around 167 ppm, while the ring carbons are observed at approximately 45 ppm.[3] Methylation on the nitrogen or carbon atoms will introduce new signals and cause shifts in the existing peaks, providing crucial structural information. For instance, in 1-methylpiperazine-2,5-dione, the N-methyl protons appear as a singlet.
-
Infrared (IR) Spectroscopy : The IR spectrum of a piperazine-2,5-dione is dominated by the amide functional groups. Strong absorption bands corresponding to the N-H stretching vibrations are typically observed in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide groups gives rise to a very intense band around 1650-1690 cm⁻¹.[3]
-
Mass Spectrometry (MS) : Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used mass spectrometry techniques for the analysis of piperazine-2,5-diones. The molecular ion peak is readily observed, and the fragmentation patterns can provide valuable structural information. Common fragmentation pathways involve the cleavage of the piperazine-2,5-dione ring.[3][9]
Based on the general properties of methylated piperazine-2,5-diones, the following table summarizes the predicted physicochemical properties of 1,3,3-trimethylpiperazine-2,5-dione.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₇H₁₂N₂O₂ | Based on the chemical structure. |
| Molecular Weight | 156.18 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical appearance of similar compounds.[10] |
| Solubility | Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Potentially higher lipophilicity and lower water solubility compared to the unsubstituted parent compound due to the three methyl groups.[7] | Methyl groups increase the nonpolar character of the molecule. |
| Melting Point | Expected to be lower than the unsubstituted piperazine-2,5-dione due to disruption of crystal packing by the methyl groups. Likely in the range of 150-250 °C. | Substitution generally lowers the melting point compared to the highly symmetrical parent compound. |
| ¹H NMR | Expect signals for: N-CH₃ (singlet, ~3.0 ppm), C(CH₃)₂ (singlet, ~1.2-1.5 ppm), and ring CH₂ (multiplet). | Based on typical chemical shifts for these functional groups in related structures. |
| ¹³C NMR | Expect signals for: C=O (2 signals), N-CH₃, C(CH₃)₂, quaternary C, and ring CH₂. | Based on the expected chemical environment of each carbon atom. |
| IR (cm⁻¹) | C=O stretch (~1650-1680), C-H stretch (~2850-3000), N-H stretch (if N4 is unsubstituted). | Characteristic vibrational frequencies for the functional groups present. |
| Mass Spec (m/z) | Molecular ion peak at [M+H]⁺ = 157.0921. | Calculated exact mass for the protonated molecule. |
Synthesis of 1,3,3-Trimethylpiperazine-2,5-dione: A Proposed Pathway
While no direct synthesis for 1,3,3-trimethylpiperazine-2,5-dione has been reported, a plausible and efficient synthetic route can be designed based on the well-established cyclization of dipeptide precursors. This proposed pathway leverages the availability of specific amino acid building blocks to introduce the desired methyl groups at the N-1 and C-3 positions.
The key starting materials for this synthesis are N-methylglycine (sarcosine) and α-aminoisobutyric acid (Aib). Sarcosine provides the N-methyl group, while Aib contributes the gem-dimethyl group at the alpha-carbon.
The proposed synthesis involves a two-step process: the formation of a linear dipeptide followed by an intramolecular cyclization.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 1,3,3-trimethylpiperazine-2,5-dione.
Detailed Experimental Protocol
Step 1: Synthesis of the Linear Dipeptide Precursor (N-methylglycyl-α-aminoisobutyric acid methyl ester)
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Materials: N-methylglycine (sarcosine), α-aminoisobutyric acid methyl ester hydrochloride, a peptide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)), a tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)), and a suitable aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).
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Procedure: a. Dissolve α-aminoisobutyric acid methyl ester hydrochloride and the tertiary amine base (1.1 equivalents) in the chosen solvent. b. In a separate flask, dissolve N-methylglycine (1.0 equivalent) and the coupling agent (1.1 equivalents) in the same solvent. c. Slowly add the N-methylglycine solution to the α-aminoisobutyric acid methyl ester solution at 0 °C with stirring. d. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). g. Wash the filtrate with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain the pure linear dipeptide precursor.
Step 2: Intramolecular Cyclization to 1,3,3-Trimethylpiperazine-2,5-dione
-
Materials: The purified linear dipeptide precursor from Step 1 and a high-boiling point solvent (e.g., toluene or xylene).
-
Procedure: a. Dissolve the linear dipeptide precursor in the chosen solvent. b. Heat the solution to reflux for 12-48 hours. The cyclization is driven by the intramolecular aminolysis of the methyl ester. c. Monitor the disappearance of the starting material by TLC. d. Upon completion, cool the reaction mixture to room temperature. e. Concentrate the solvent under reduced pressure. f. The crude product can be purified by recrystallization or column chromatography to yield pure 1,3,3-trimethylpiperazine-2,5-dione.
Potential Biological Activities and Applications
While the specific biological profile of 1,3,3-trimethylpiperazine-2,5-dione is not documented, the extensive research on its structural analogs allows for educated predictions of its potential activities. The introduction of methyl groups can significantly influence the biological properties of the piperazine-2,5-dione scaffold, often by increasing lipophilicity and altering its interaction with biological targets.
Antimicrobial and Antifungal Activity
Piperazine-2,5-dione derivatives have demonstrated significant antimicrobial and antifungal activities.[11][12] The activity is often dependent on the nature of the side chains. For instance, proline-based diketopiperazines have shown efficacy against common foodborne pathogens.[11] The increased lipophilicity of 1,3,3-trimethylpiperazine-2,5-dione may enhance its ability to penetrate microbial cell membranes, potentially leading to antimicrobial effects.
Anticancer Activity
Numerous piperazine-2,5-dione derivatives have been investigated as potential anticancer agents.[6][13] Their mechanisms of action can vary, but some have been shown to induce apoptosis and inhibit cell proliferation. The solubility of these compounds is a critical factor for their anticancer efficacy, with more soluble derivatives often exhibiting better activity.[6] The methylation pattern in 1,3,3-trimethylpiperazine-2,5-dione could influence its interaction with cancer-related targets.
Anti-inflammatory and Analgesic Effects
Certain piperazine-2,5-dione analogs have been reported to possess anti-inflammatory and analgesic properties.[1] Some derivatives have shown to be non-toxic to various cell types, making them safe candidates for further investigation.[14]
Antioxidant Activity
A series of 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized and evaluated for their antioxidant activity, with some compounds showing protective effects against oxidative stress-induced cell damage.[15]
The following diagram illustrates the potential biological activities of the piperazine-2,5-dione scaffold, which may be applicable to its trimethylated derivative.
Caption: Potential biological activities of the piperazine-2,5-dione scaffold.
Analytical Methodologies
The characterization and quantification of 1,3,3-trimethylpiperazine-2,5-dione would employ standard analytical techniques used for similar small organic molecules.
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Chromatography: High-performance liquid chromatography (HPLC) is a primary tool for assessing the purity of the synthesized compound and for its quantification.[16] A reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol would likely provide good separation. Gas chromatography (GC) could also be applicable given the potential volatility of the compound.
-
Mass Spectrometry: As mentioned, both EI-MS and ESI-MS are suitable for determining the molecular weight and for structural elucidation through fragmentation analysis.[9]
-
Spectroscopy: NMR (¹H and ¹³C) and IR spectroscopy are indispensable for confirming the chemical structure of the final product and any intermediates.[3]
Conclusion
1,3,3-Trimethylpiperazine-2,5-dione represents an intriguing, albeit understudied, derivative of the pharmacologically significant piperazine-2,5-dione scaffold. While direct experimental data is scarce, a comprehensive understanding of the core structure allows for the rational design of a synthetic pathway and the prediction of its fundamental physicochemical and biological properties. The proposed synthesis via dipeptide coupling and subsequent cyclization offers a viable route to this molecule. Based on the activities of its analogs, 1,3,3-trimethylpiperazine-2,5-dione holds potential for further investigation in various therapeutic areas, particularly as an antimicrobial or anticancer agent. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis and exploration of this and other novel piperazine-2,5-dione derivatives.
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